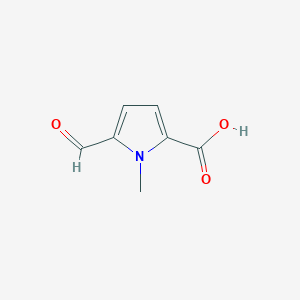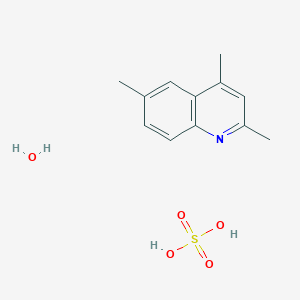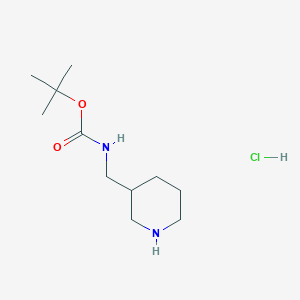
Éster metílico del ácido 4-isopropilpiperidina-2-carboxílico
Descripción general
Descripción
“4-Isopropyl-piperidine-2-carboxylic acid methyl ester” is a versatile chemical compound used in scientific research for various applications, such as drug discovery and organic synthesis. It is a derivative of isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .
Synthesis Analysis
The synthesis of similar compounds often involves multiple reactions. For instance, the synthesis of piperidine derivatives can involve the removal of the metalation group, dehydroxylation, and pyridine reduction . An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was described, employing isonipecotate as a starting material and Curtius rearrangement as a key step .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various methods. For example, the molecular structure of 2-chloro-4-(4-fluro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined, with weak but significant interactions like C–H···O, C–H···F and π – π involved in the stability of the structure .Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex. For instance, intramolecular weak C9–H9···O16 and C19–H19···O17 hydrogen bond interactions led to the formation of pseudo seven and six-membered hydrogen-bond pattern with graph set motif S (7) and S (6), thus locking the molecular conformation and eliminating conformational flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the chemical formula of isonipecotic acid is C6H11NO2, and its molar mass is 129.16 g/mol .Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Este compuesto se utiliza en la síntesis de péptidos en fase de solución, actuando como un reactivo versátil. A menudo se utiliza como un reemplazo de la prolina en las síntesis peptidomiméticas, que son compuestos que imitan la estructura de los péptidos .
Catálisis
En reacciones químicas, puede actuar como catalizador para acelerar las síntesis multicomponente, aunque no se encontraron detalles específicos para este compuesto, se han observado derivados de piperidina similares por sus propiedades catalíticas .
Formación de Derivados de Piperidina
Puede participar en reacciones intra e intermoleculares que conducen a diversos derivados de piperidina, incluidas piperidinas sustituidas, spiropiperidinas, piperidinas condensadas y piperidinonas .
Descubrimiento de Fármacos
Los derivados de piperidina se han explorado ampliamente en el descubrimiento de fármacos. Se investigan por sus propiedades farmacológicas y han mostrado potencial para aumentar la citotoxicidad cuando ciertos grupos como halógeno, carboxilo, nitro o metilo están presentes en la estructura del anillo .
Mecanismo De Acción
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction is crucial as GABA A receptors are involved in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can modulate neuronal activity and has implications for its potential use in neurological research.
Cellular Effects
The effects of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in intracellular calcium levels, affecting various downstream signaling pathways . Additionally, this compound can alter gene expression patterns, potentially leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-Isopropyl-piperidine-2-carboxylic acid methyl ester exerts its effects through specific binding interactions with biomolecules. It binds to GABA A receptors, acting as a partial agonist . This binding can either inhibit or activate the receptor, depending on the context, leading to changes in ion flux across the cell membrane. These changes can subsequently influence neuronal excitability and neurotransmitter release. Furthermore, the compound may also interact with other proteins and enzymes, modulating their activity and affecting cellular processes.
Dosage Effects in Animal Models
The effects of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including neuronal damage and behavioral changes. Understanding the dosage thresholds and optimizing the dosage regimen is crucial for its safe and effective use in animal studies.
Metabolic Pathways
4-Isopropyl-piperidine-2-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to study its metabolic pathways in detail. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Its localization and accumulation within different cellular compartments can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Isopropyl-piperidine-2-carboxylic acid methyl ester plays a significant role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall function within the cell
Propiedades
IUPAC Name |
methyl 4-propan-2-ylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)8-4-5-11-9(6-8)10(12)13-3/h7-9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISOXVRHSPWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662240 | |
| Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261777-45-1 | |
| Record name | Methyl 4-(propan-2-yl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



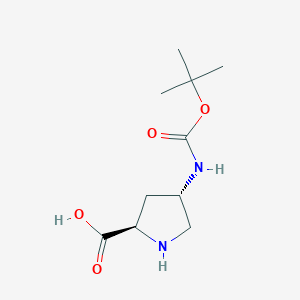
![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

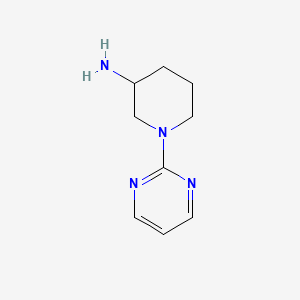
![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)

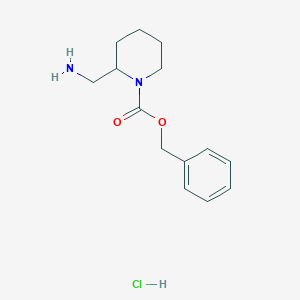
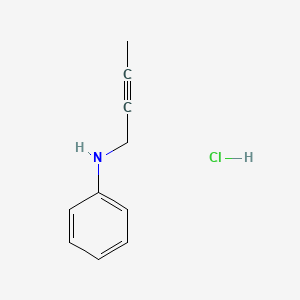
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)
